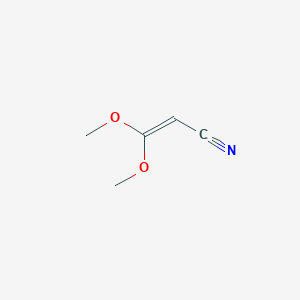

3,3-Dimethoxyprop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethoxyprop-2-enenitrile is a chemical compound with the molecular formula C5H7NO2 . It has diverse applications in scientific research, and its versatility empowers breakthroughs.

Synthesis Analysis

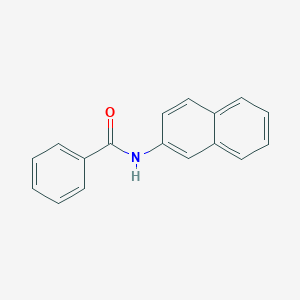

While specific synthesis methods for 3,3-Dimethoxyprop-2-enenitrile were not found, a related compound, benzamide, was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of 3,3-Dimethoxyprop-2-enenitrile can be analyzed using techniques such as X-ray diffraction and electron diffraction . These techniques allow for the determination of three-dimensional molecular structures.Scientific Research Applications

Medicinal Chemistry

3,3-Dimethoxyprop-2-enenitrile: is an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in the creation of cytosine and cytosine derivatives, which are key components in several medications . Additionally, it can be used to synthesize precursors of vitamin B1, contributing to advancements in vitamin therapy and nutrition .

Pesticide Development

In the agricultural sector, 3,3-Dimethoxyprop-2-enenitrile serves as a precursor in the synthesis of certain pesticides. The compound’s reactivity allows for the creation of effective pest control agents that can significantly enhance crop yields and reduce losses due to pests .

Perfumery

The compound finds applications in the fragrance industry due to its potential as a synthetic intermediate for aromatic substances. It can be used to develop novel scents and enhance the stability and longevity of existing fragrances in perfumes .

Organic Synthesis

As a versatile nitrile, 3,3-Dimethoxyprop-2-enenitrile is utilized in organic synthesis, particularly in the construction of complex organic molecules. Its properties make it a valuable building block in the synthesis of heterocyclic compounds, which are prevalent in many organic products and materials .

Environmental Research

Researchers employ 3,3-Dimethoxyprop-2-enenitrile in environmental studies, particularly in the analysis and breakdown of harmful organic compounds. Its reactivity can be harnessed to understand and mitigate the impact of pollutants in various ecosystems.

Industrial Research

In industrial research, 3,3-Dimethoxyprop-2-enenitrile is used to develop new materials and chemical processes. Its application ranges from the synthesis of polymers to the creation of advanced materials with specific properties required for high-tech applications.

Photophysics and Photochemistry

The compound’s unique properties are explored in the field of photophysics and photochemistry for the development of light-responsive materials. These materials have potential applications in solar energy conversion and storage, as well as in the creation of sensors and imaging devices .

Nanotechnology

3,3-Dimethoxyprop-2-enenitrile: is also significant in the realm of nanotechnology, where it can be used to modify the surface properties of nanoparticles. This modification is crucial for the development of nanomaterials with tailored functionalities for use in electronics, medicine, and environmental cleanup.

Safety and Hazards

While specific safety data for 3,3-Dimethoxyprop-2-enenitrile was not found, general safety data for chemical compounds can be found in Safety Data Sheets . These documents provide information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties.

properties

IUPAC Name |

3,3-dimethoxyprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-7-5(8-2)3-4-6/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNINIWJJIXFSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=CC#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627026 |

Source

|

| Record name | 3,3-Dimethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxyprop-2-enenitrile | |

CAS RN |

15732-02-2 |

Source

|

| Record name | 3,3-Dimethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.